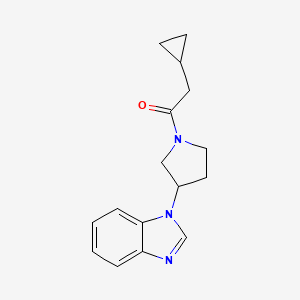
1-(3-(1H-苯并咪唑-1-基)吡咯啉-1-基)-2-环丙基乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone” is a complex organic molecule that contains several functional groups. It has a benzimidazole group, which is a type of heterocyclic aromatic organic compound . This group is fused to a pyrrolidine ring, which is a type of secondary amine . The molecule also contains a cyclopropyl group and a ketone group .
Molecular Structure Analysis
The benzimidazole group in the molecule is a planar, aromatic system, which could contribute to the overall stability of the molecule . The presence of the ketone group introduces a polar character to the molecule, which could influence its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The benzimidazole group is aromatic and relatively stable, but it can participate in electrophilic substitution reactions . The ketone group is polar and can undergo a variety of reactions, including nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar ketone group could enhance its solubility in polar solvents . The compound’s melting and boiling points, as well as its density and refractive index, would depend on its specific molecular structure .科学研究应用
Antibacterial Applications
Imidazole derivatives, including our compound of interest, have been shown to possess significant antibacterial properties. These compounds can be synthesized and modified to target a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the disruption of bacterial cell wall synthesis or protein synthesis inhibition, leading to the death of the bacterial cells .
Antitumor Potential
The structural framework of imidazole derivatives allows them to interact with various biological targets, making them effective in antitumor applications. They have been evaluated against different cancer cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), showing promising results in inhibiting tumor growth and proliferation .
Antifungal Activity
Imidazole compounds are also known for their antifungal activity. They can be designed to interfere with the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, the death of the fungal cells. This makes them valuable in the treatment of fungal infections .
Anti-inflammatory Properties
The anti-inflammatory properties of imidazole derivatives are attributed to their ability to modulate the production of inflammatory cytokines and mediators. This can be particularly beneficial in the treatment of chronic inflammatory diseases, providing a potential pathway for new therapeutic agents .
Antiviral Efficacy
Research has indicated that imidazole derivatives can exhibit antiviral efficacy against a range of viruses. By interfering with viral replication or binding to viral proteins, these compounds can prevent the spread of the virus within the host, offering a route for the development of new antiviral drugs .
Antioxidant Capabilities
The imidazole ring structure inherent in these compounds can act as a free radical scavenger, providing antioxidant capabilities. This is important in the prevention of oxidative stress-related diseases, as oxidative stress is a factor in many chronic conditions, including cardiovascular diseases and neurodegenerative disorders .
未来方向
属性
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-cyclopropylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(9-12-5-6-12)18-8-7-13(10-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNLSVSDWZLBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2769118.png)
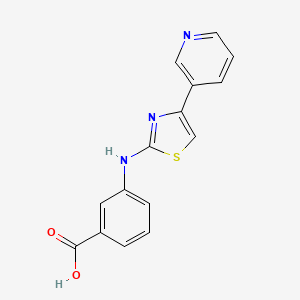

![2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2769121.png)
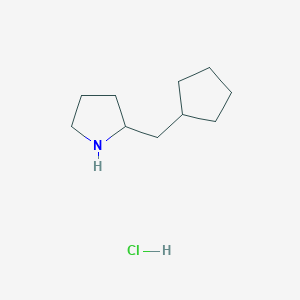
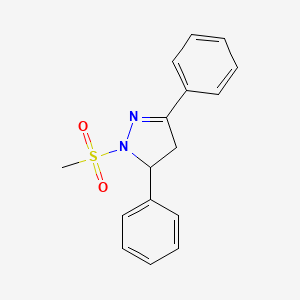
![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-methoxyphenyl ketone](/img/structure/B2769129.png)

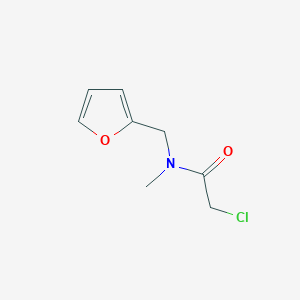
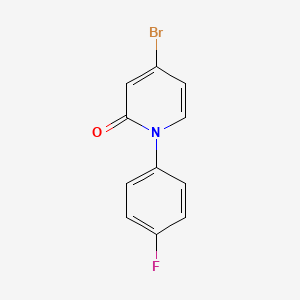
![1-[2-(Methylsulfanylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2769136.png)
![2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2769137.png)
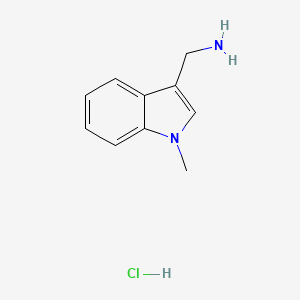
![N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-naphthalen-1-ylacetamide](/img/structure/B2769140.png)